molecular formula C23H18N4O2S2 B2488789 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 922869-46-3

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2488789
CAS RN: 922869-46-3
M. Wt: 446.54
InChI Key: MMLCFMVNASNTLW-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules known as benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse range of biological activities and applications in materials science. These compounds have been explored for their potential in various fields, including pharmaceuticals, agrochemicals, and as materials for electronic devices.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of 2-aminothiophenols with various carboxylic acid derivatives or halides. Advanced methods may employ cross-coupling reactions, allowing for the introduction of functional groups at specific positions on the benzothiazole ring, enhancing the compound's properties for desired applications (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole core, which can significantly influence the compound's electronic properties and reactivity. X-ray crystallography and computational methods are often used to determine the precise structure and conformation of these molecules, aiding in the understanding of their functional behavior (Chakraborty et al., 2007).

Chemical Reactions and Properties

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. These reactions allow for the functionalization of the benzothiazole core, altering the compound's physical and chemical properties for specific uses (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the core structure. These properties are critical for the compound's application in material science and pharmaceuticals (Yokota et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the benzothiazole core and the nature of the substituents. These properties are essential for the compound's behavior in chemical reactions and its biological activity (Kumbhare et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Co(II) complexes of similar compounds were synthesized for studying their fluorescence properties and anticancer activity, particularly in vitro cytotoxicity studies on the human breast cancer cell line MCF 7 (Vellaiswamy & Ramaswamy, 2017).
  • Synthesis methods for similar compounds have been developed, which has led to the creation of various heterocyclic compounds with potential for pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Applications in Sensing and Detection

  • Certain derivatives of benzothiazole have been synthesized and investigated for their ability to act as chemosensors for cyanide anions, exhibiting significant changes in fluorescence and color, which can be observed by the naked eye (Wang et al., 2015).

Antimicrobial and Antibacterial Properties

  • Similar compounds have been studied for their antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
  • Novel analogs of similar structures displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential in antimicrobial applications (Palkar et al., 2017).

Potential in Cancer Treatment

  • The synthesis of certain benzothiazole derivatives has been linked to potential use in cancer treatment, with studies indicating their ability to inhibit specific pathways involved in tumor growth (Borzilleri et al., 2006).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their structure and the context in which they are used. For example, some benzothiazole derivatives have been studied for their anticancer activity, where they may function by intercalating into DNA and disrupting its replication .

Safety and Hazards

Like all chemicals, benzothiazoles should be handled with care. They can be harmful if swallowed, inhaled, or come into contact with the skin. Always follow safety guidelines when handling these compounds .

Future Directions

The study of benzothiazole derivatives is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and analytical chemistry .

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-14-10-11-17(29-2)19-20(14)31-23(26-19)27(13-15-7-5-6-12-24-15)22(28)21-25-16-8-3-4-9-18(16)30-21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLCFMVNASNTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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